

Pre-clinical evaluation of K783-0308 endovascular graft

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Compound of Interest

Compound Name: K783-0308

Cat. No.: B12415520

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The following technical guide is a representative document illustrating the typical pre-clinical evaluation of an endovascular graft. The specific product "**K783-0308** endovascular graft" does not correspond to a known device in publicly available literature or clinical trials based on the conducted search. Therefore, the data, protocols, and pathways presented herein are synthesized from established pre-clinical methodologies for endovascular devices and are intended for illustrative and educational purposes for the target audience of researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Pre-clinical Evaluation of the K783-0308 Endovascular Graft

This document outlines the comprehensive pre-clinical assessment of the hypothetical **K783-0308** endovascular graft, a novel device designed for the treatment of aortic aneurysms. The evaluation encompasses biocompatibility, mechanical integrity, and in vivo performance, providing a robust dataset to support its potential for clinical translation.

Biocompatibility Assessment

The biocompatibility of the **K783-0308** graft was evaluated in accordance with ISO 10993 standards to ensure its safety for implantation.^[1] Key assessments included cytotoxicity, sensitization, irritation, acute systemic toxicity, and hemocompatibility.

- Cytotoxicity (ISO 10993-5): Extracts of the **K783-0308** graft material were prepared in MEM supplemented with 5% fetal bovine serum. L929 mouse fibroblast cells were exposed to the extracts for 24 hours. Cell viability was assessed using an MTT assay, and reactivity was graded on a scale of 0 (no reactivity) to 4 (severe reactivity).
- Hemolysis (ASTM F756): Graft material was incubated with human blood. The hemolytic potential was determined by measuring the plasma-free hemoglobin concentration spectrophotometrically at 545 nm.[\[2\]](#)
- In Vitro Thrombogenicity: The graft's potential to induce platelet aggregation was assessed by incubating the material with platelet-rich plasma and measuring the change in optical density over time.[\[2\]](#)

Biocompatibility Test	Method	Result	Interpretation
Cytotoxicity	ISO 10993-5 (MTT Assay)	Grade 0	Non-cytotoxic
Hemolysis	ASTM F756	1.2%	Non-hemolytic
Thrombogenicity	Platelet Aggregation Assay	3.5% Aggregation	Low Thrombogenicity
Sensitization	ISO 10993-10	0/10 animals showed a reaction	Non-sensitizing
Acute Systemic Toxicity	ISO 10993-11	No signs of toxicity	Non-toxic

Mechanical Properties Evaluation

The mechanical properties of the **K783-0308** graft were characterized to ensure its durability and ability to withstand physiological conditions within the aorta.

- Tensile Strength: Uniaxial tensile testing was performed on the graft material using a universal testing machine at a crosshead speed of 50 mm/min to determine its ultimate tensile strength and elongation at break.[\[2\]](#)

- **Radial Force:** The radial resistive force of the stent-graft was measured to ensure adequate apposition to the aortic wall, which is crucial for preventing endoleaks.[3]
- **Flexibility:** The graft's ability to conform to tortuous anatomies was assessed through bending stiffness tests.[4]

Mechanical Property	Test Method	Value	Significance
Ultimate Tensile Strength	Uniaxial Tension Test	15.2 ± 1.8 MPa	High strength to resist tearing
Elongation at Break	Uniaxial Tension Test	250 ± 25%	Sufficient elasticity for deployment
Radial Force	Radial Expansion Testing	8.5 ± 0.7 N/cm	Ensures proper sealing against the aortic wall
Bending Stiffness	Three-Point Bend Test	0.12 ± 0.02 N/mm	High flexibility for tortuous anatomies

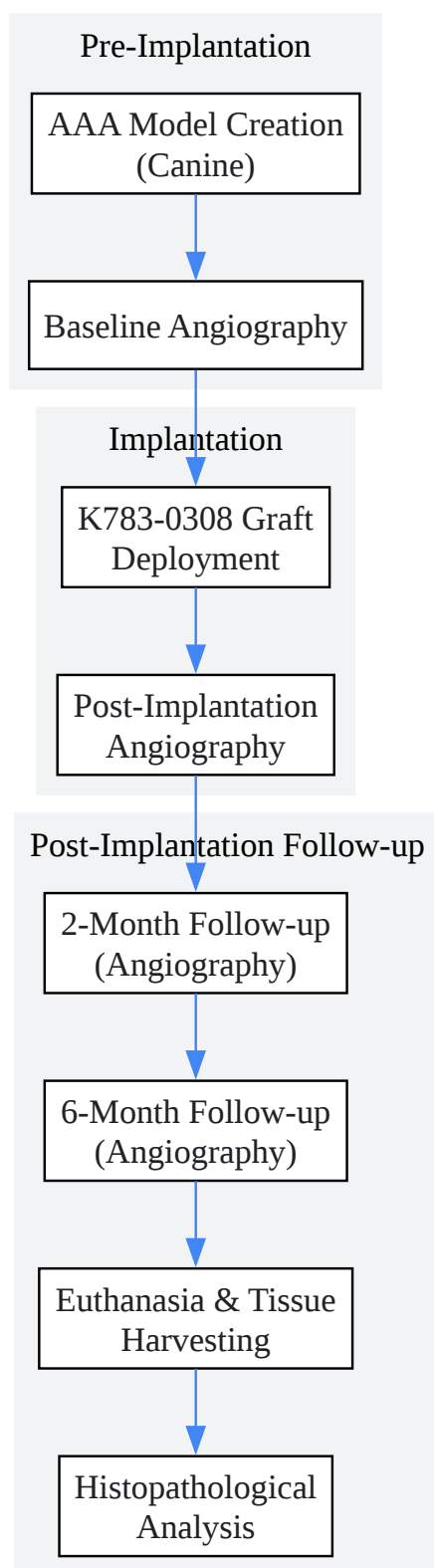
In Vivo Performance Evaluation

The in vivo performance of the **K783-0308** graft was evaluated in a canine model of abdominal aortic aneurysm (AAA).[5][6]

- **Animal Model:** Saccular AAAs were surgically created in adult beagles using a Dacron patch. [6]
- **Graft Implantation:** The **K783-0308** endovascular graft was deployed via a femoral artery cutdown under fluoroscopic guidance to exclude the aneurysm.
- **Follow-up:** Animals were monitored for 2 and 6 months post-implantation.[6] Angiography was performed to assess graft patency and the presence of endoleaks.[6]
- **Histopathology:** After euthanasia, the stented aortic segments were harvested for macroscopic and microscopic examination to evaluate endothelialization, neointimal formation, and inflammatory response.[6][7]

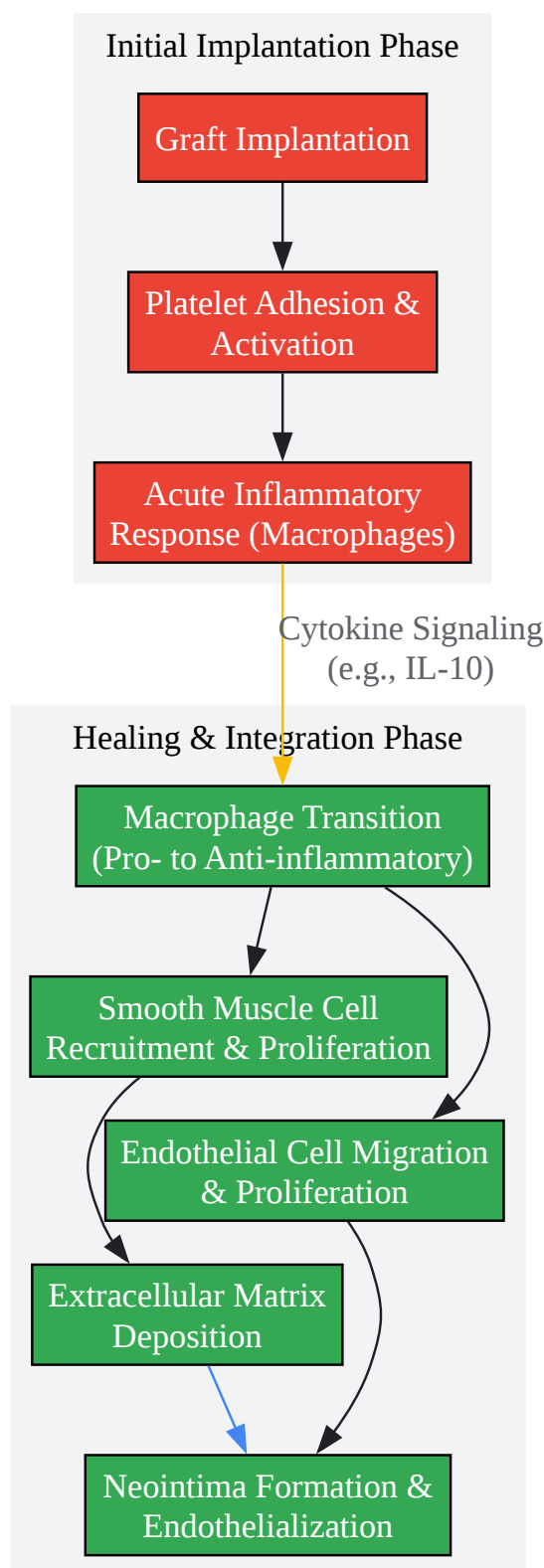
In Vivo Outcome	2-Month Follow-up (n=3)	6-Month Follow-up (n=5)
Graft Patency	100%	100%
Endoleak Presence	0%	0%
Neointimal Thickness	0.12 ± 0.03 mm	0.18 ± 0.05 mm
Endothelialization	85 ± 7%	98 ± 2%
Inflammatory Score	1.2 ± 0.3	0.8 ± 0.2

Visualizations



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Caption: Workflow for the in vivo evaluation of the **K783-0308** graft.



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Caption: Signaling cascade of graft healing and tissue integration.

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